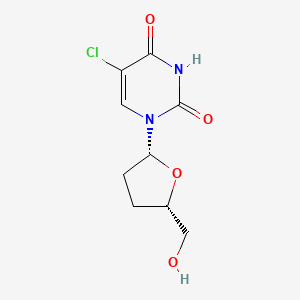

Uridine, 5-chloro-2',3'-dideoxy-

Description

Evolution of Nucleoside Analogs as Therapeutic Agents

The journey of nucleoside analogs as therapeutic agents began with the discovery of their potential to disrupt viral replication and cancer cell proliferation. researchgate.netmdpi.comresearchgate.net Early modifications to the nucleoside scaffold paved the way for the development of potent antiviral drugs. nih.gov The initial success with 2'-modified nucleoside analogs spurred further exploration, leading to modifications at the 3' position. nih.gov This evolution was driven by a continuous effort to enhance efficacy, improve bioavailability, and reduce toxicity. researchgate.netnih.gov

A significant breakthrough in this field was the development of "chain terminators," a class of nucleoside analogs that includes 2',3'-dideoxynucleosides. nih.gov Compounds like dideoxycytidine (ddC, Zalcitabine) and dideoxyinosine (ddI, Didanosine) became foundational in the fight against the Human Immunodeficiency Virus (HIV). nih.gov The success of these early dideoxynucleosides highlighted the immense potential of this chemical scaffold in developing targeted therapies.

Contextualizing Uridine (B1682114), 5-chloro-2',3'-dideoxy- within Dideoxynucleoside Research

Uridine, 5-chloro-2',3'-dideoxy-, also referred to as 5-Chloro-2',3'-dideoxyuridine, falls squarely within the lineage of dideoxynucleoside research. Its development is a testament to the ongoing refinement of this class of compounds. While early research focused on more common nucleoside bases, the exploration of modified uridines opened new avenues for therapeutic intervention.

Specifically, research into 5-halogenated derivatives of 2',3'-dideoxyuridine (B1630288), including the 5-chloro variant, demonstrated significant anti-HIV activity. nih.gov For instance, a related compound, 3'-fluoro-2',3'-dideoxy-5-chlorouridine, showed potent and selective inhibition of HIV-1 replication. nih.govacs.org This highlights the importance of exploring a diverse range of modifications to the basic dideoxynucleoside structure.

Significance of Halogenation in Nucleoside Analog Design

The introduction of a halogen atom, such as chlorine, at the 5-position of the pyrimidine (B1678525) base is a strategic modification in nucleoside analog design. ru.nlfrontiersin.org This process, known as halogenation, can profoundly influence the compound's biological activity, metabolic stability, and pharmacokinetic properties. ru.nl

Several key aspects underscore the importance of halogenation:

Enhanced Antiviral Activity: Halogenated nucleoside analogs have shown potent antiviral properties. nih.govontosight.ai The presence of a halogen can alter the electronic properties of the nucleobase, potentially leading to stronger interactions with viral enzymes or a greater ability to be incorporated into the viral genome. ru.nl

Improved Metabolic Profile: Halogenation can protect the nucleoside analog from rapid degradation by cellular enzymes, thereby increasing its bioavailability and therapeutic window. ru.nlnih.gov

Selective Toxicity: In some cases, halogenation can lead to compounds with greater selectivity for viral targets over host cell machinery, resulting in a more favorable safety profile. nih.govnih.gov For example, 5-chloro-2',3'-dideoxy-3'-fluorouridine (935U83) was found to be a selective anti-HIV agent with an improved metabolic and toxicological profile compared to other analogs. nih.govnih.gov

The strategic use of halogenation is a clear example of the rational design principles that guide the development of modern nucleoside analog therapeutics. The resulting compounds, including Uridine, 5-chloro-2',3'-dideoxy- and its derivatives, represent a significant step forward in the quest for more effective and safer antiviral agents.

Structure

2D Structure

3D Structure

Properties

CAS No. |

127592-40-9 |

|---|---|

Molecular Formula |

C9H11ClN2O4 |

Molecular Weight |

246.65 g/mol |

IUPAC Name |

5-chloro-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11ClN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h3,5,7,13H,1-2,4H2,(H,11,14,15)/t5-,7+/m0/s1 |

InChI Key |

VMZOLVOHWONZSQ-CAHLUQPWSA-N |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)Cl |

Canonical SMILES |

C1CC(OC1CO)N2C=C(C(=O)NC2=O)Cl |

Origin of Product |

United States |

Synthetic Chemistry of Uridine, 5 Chloro 2 ,3 Dideoxy and Its Derivatives

Synthetic Pathways to 2',3'-Dideoxyuridine (B1630288) Scaffolds

The construction of the 2',3'-dideoxyuridine backbone is a critical first step in the synthesis of the target compound and its derivatives. A variety of methods have been developed to achieve the removal of the hydroxyl groups at the 2' and 3' positions of the ribose sugar.

One common approach involves the deoxygenation of a ribonucleoside precursor. A notable method is the Barton-McCombie deoxygenation, which proceeds through a radical-mediated reduction of a thiocarbonyl derivative of the diol. An improved and more environmentally friendly protocol utilizes tris(trimethylsilyl)silane (B43935) as the radical-based reducing agent and 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) as a safer radical initiator, avoiding the use of toxic and difficult-to-remove tin reagents. acs.org

Another widely used strategy is the reductive elimination of 2',3'-O-disubstituted ribonucleosides. For instance, 2',3'-O-bis(methylsulfonyl)uridine can be treated with a reducing agent like sodium naphthalenide to afford the corresponding 2',3'-didehydro-2',3'-dideoxyuridine (B559690) (d4U), which can then be hydrogenated to yield the desired 2',3'-dideoxyuridine.

Enzymatic synthesis also presents a viable pathway. Trans-N-deoxyribosylase from Lactobacillus helveticus can catalyze the transfer of a 2,3-dideoxyribose moiety from a donor to a pyrimidine (B1678525) base, offering a method for producing radiochemically pure 2',3'-dideoxynucleosides for metabolic studies. nih.gov

A summary of common synthetic strategies for the 2',3'-dideoxyuridine scaffold is presented below:

| Starting Material | Key Reagents and Steps | Product | Reference |

| Uridine (B1682114) | 1. Formation of 2',3'-O-bis(xanthate); 2. Radical deoxygenation with (Me3Si)3SiH and ACHN | 2',3'-Dideoxyuridine | acs.org |

| Uridine | 1. Mesylation to 2',3'-di-O-mesyluridine; 2. Reductive elimination with sodium naphthalenide; 3. Hydrogenation | 2',3'-Dideoxyuridine | - |

| 2'-Deoxyuridine (B118206) | Enzymatic trans-glycosylation with trans-N-deoxyribosylase | 2',3'-Dideoxynucleosides | nih.gov |

Regioselective Introduction of 5-Chloro Substituents

The introduction of a chlorine atom at the C-5 position of the uracil (B121893) base is a key modification that can significantly impact the biological activity of the nucleoside analog. Achieving regioselectivity in this step is crucial to avoid unwanted side products.

A mild and efficient method for the C-5 chlorination of uridine and its derivatives has been reported that proceeds via a 5-halo-6-azido-5,6-dihydro intermediate. cdnsciencepub.com This reaction utilizes N-chlorosuccinimide (NCS) in the presence of sodium azide (B81097). The reaction of 2'-deoxyuridine with NCS and sodium azide in 1,2-dimethoxyethane (B42094) (DME) at 45°C yields 5-chloro-2'-deoxyuridine (B16210) in good yield. cdnsciencepub.com The same methodology can be applied to uridine and arabinouridine. cdnsciencepub.com The reaction is believed to proceed through the formation of a 5-chloro-6-azido-5,6-dihydro intermediate, from which hydrazoic acid is eliminated to give the 5-chlorinated product. cdnsciencepub.com

Other chlorinating agents that have been used include elemental chlorine in acetic acid or under UV irradiation, iodobenzene (B50100) dichloride, and 3-chloroperoxybenzoic acid with hydrogen chloride. cdnsciencepub.com However, the NCS/NaN3 system offers a milder alternative.

The table below summarizes the regioselective chlorination of uridine derivatives:

| Substrate | Reagents | Product | Yield | Reference |

| 2'-Deoxyuridine | N-Chlorosuccinimide, Sodium Azide | 5-Chloro-2'-deoxyuridine | 84% | cdnsciencepub.com |

| Uridine | N-Chlorosuccinimide, Sodium Azide | 5-Chlorouridine | 45% | cdnsciencepub.com |

| Arabinouridine | N-Chlorosuccinimide, Sodium Azide | 5-Chloroarabinouridine | 65% | cdnsciencepub.com |

| 3',5'-Di-O-acetyl-2'-deoxyuridine | N-Chlorosuccinimide, Sodium Azide | 3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine | 89% | cdnsciencepub.com |

Synthesis of Additional Sugar and Base Modifications (e.g., 3'-fluoro, 3'-azido)

Further modifications to the sugar moiety, particularly at the 3'-position, have been extensively explored to modulate the biological activity of 2',3'-dideoxynucleosides. The introduction of fluorine or an azido (B1232118) group can significantly alter the compound's interaction with viral enzymes.

The synthesis of 3'-fluoro-2',3'-dideoxy-5-chlorouridine has been reported as a potent and selective inhibitor of HIV-1. nih.govnih.gov The synthesis typically involves the preparation of a 3'-fluorinated sugar intermediate, which is then coupled with a silylated 5-chlorouracil (B11105) base.

Similarly, 3'-azido-2',3'-dideoxy-5-chlorouridine has been synthesized and evaluated for its antiviral properties. nih.gov The introduction of the azido group at the 3'-position can be achieved through nucleophilic substitution of a suitable leaving group, such as a triflate, on the sugar ring with an azide source like lithium azide or sodium azide.

The synthesis of these modified nucleosides often involves multi-step sequences starting from readily available carbohydrates or by modification of pre-formed nucleosides. For example, 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012) has been synthesized from 5-fluoro-2'-deoxyuridine (B1346552) via a 2,3'-anhydro intermediate. researchgate.net

Stereoselective Synthesis and Enantiomeric Preparation (e.g., L-series nucleosides)

The stereochemistry of the nucleoside analog is a critical determinant of its biological activity. While naturally occurring nucleosides belong to the D-series, the synthesis of their enantiomeric L-forms has been a significant area of research, as some L-nucleosides have shown potent antiviral activity with reduced toxicity.

The stereoselective synthesis of L-2',3'-dideoxynucleosides often starts from L-sugars or employs chiral catalysts to control the stereochemistry during the formation of the glycosidic bond. For instance, the synthesis of β-L-2',3'-dideoxy-5-chlorocytidine (β-L-dd5ClC) and β-L-2',3'-dideoxy-3'-fluorocytidine (β-L-3'FddC) has been reported. nih.gov

A general method for the diastereoselective synthesis of β-anomeric dideoxynucleosides involves the use of a phenylseleno-substituted lactone precursor. acs.org The stereospecific introduction of the phenylseleno group can be controlled to favor the desired anomer, leading to high yields of the target β-nucleoside.

The table below provides examples of stereoselective syntheses:

| Target Compound | Key Strategy/Intermediate | Stereoselectivity | Reference |

| β-L-2',3'-dideoxy-5-chlorocytidine (β-L-dd5ClC) | Synthesis from L-sugar precursors | High | nih.gov |

| β-anomeric 2',3'-dideoxynucleosides | Phenylseleno-substituted lactone intermediate | High β-selectivity | acs.org |

Prodrug Strategies for Uridine, 5-chloro-2',3'-dideoxy- Analogs

For 5-chloro-2',3'-dideoxyuridine and its derivatives, several prodrug approaches have been investigated. One common strategy is the formation of 5'-O-acyl esters. These esters can increase the lipophilicity of the nucleoside, facilitating its passage across cell membranes.

Another important class of prodrugs is the phosphoramidates, often referred to as ProTides. This approach involves the formation of a phosphoramidate (B1195095) derivative at the 5'-hydroxyl group. These prodrugs are designed to be stable in the gastrointestinal tract and are metabolized intracellularly to the active nucleoside monophosphate, bypassing the often rate-limiting first phosphorylation step. For example, phosphoramidate prodrugs of 3'-azido-2',3'-dideoxy-5-fluorouridine have been synthesized and evaluated. researchgate.net

The synthesis of bis(S-acyl-2-thioethyl) (SATE) phosphotriester derivatives is another prodrug strategy. The bis(t-BuSATE) derivative of β-D-3'Fdd5ClU has been synthesized and shown to retain anti-HIV activity. nih.gov

The table below lists some of the prodrug strategies employed for these analogs:

| Prodrug Type | Key Modification | Parent Compound | Reference |

| Phosphoramidate (ProTide) | 5'-O-phosphoramidate | 3'-Azido-2',3'-dideoxy-5-fluorouridine | researchgate.net |

| SATE phosphotriester | 5'-O-bis(S-pivaloyl-2-thioethyl)phosphate | β-D-3'-Fluoro-2',3'-dideoxy-5-chlorouridine | nih.gov |

| 5'-O-Acyl ester | 5'-O-acylation | Various 2',3'-dideoxynucleosides | - |

Molecular and Cellular Mechanisms of Action of Uridine, 5 Chloro 2 ,3 Dideoxy Analogs

Interference with Nucleic Acid Polymerization

Uridine (B1682114), 5-chloro-2',3'-dideoxy-, as a nucleoside analog, interferes with the process of nucleic acid polymerization. During viral replication, enzymes known as polymerases synthesize DNA or RNA chains. These analogs, once incorporated into the growing nucleic acid chain, halt further elongation. This is because they lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide. nih.govsigmaaldrich.com This premature termination of the growing DNA or RNA strand is a critical step in inhibiting viral replication. mdpi.com

Inhibition of Viral Reverse Transcriptase and RNA-dependent RNA Polymerases

A key target for Uridine, 5-chloro-2',3'-dideoxy- analogs is the viral enzyme reverse transcriptase. ebsco.com This enzyme is crucial for retroviruses as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome. healthline.com Analogs of Uridine, 5-chloro-2',3'-dideoxy- act as competitive inhibitors of the natural nucleoside triphosphates that reverse transcriptase uses as substrates. ebsco.com By binding to the active site of the enzyme, they block its function and prevent the synthesis of viral DNA. wikipedia.org

Similarly, these analogs can inhibit RNA-dependent RNA polymerases (RdRps), which are essential for the replication of many RNA viruses. researchgate.net The incorporation of the analog into the nascent RNA strand disrupts the polymerase's function, thereby inhibiting viral replication. researchgate.netnih.gov

Role in Chain Termination of DNA/RNA Synthesis

The primary mechanism by which Uridine, 5-chloro-2',3'-dideoxy- analogs exert their antiviral effect is through chain termination. nih.gov As dideoxynucleosides, they lack a hydroxyl group at the 3' position of the sugar moiety. nih.gov In normal DNA and RNA synthesis, this 3'-hydroxyl group is essential for forming a phosphodiester bond with the 5'-phosphate of the incoming nucleotide, allowing the chain to elongate. sigmaaldrich.comyoutube.com When an analog of Uridine, 5-chloro-2',3'-dideoxy- is incorporated into the growing nucleic acid chain, the absence of the 3'-hydroxyl group prevents the addition of the next nucleotide, leading to the termination of the chain. nih.govsigmaaldrich.comnih.gov This process, known as Sanger sequencing, is a fundamental technique in molecular biology for determining nucleotide sequences. nih.govresearchgate.net

Table 1: Comparison of Natural Nucleoside and Dideoxynucleoside Analog

| Feature | Natural Deoxyuridine | Uridine, 5-chloro-2',3'-dideoxy- |

| Sugar Moiety | 2'-deoxyribose | 2',3'-dideoxyribose |

| 3'-Hydroxyl Group | Present | Absent |

| Role in Polymerization | Allows chain elongation | Causes chain termination |

| Effect on Viral Replication | Supports replication | Inhibits replication |

Intracellular Phosphorylation and Activation Pathways

For Uridine, 5-chloro-2',3'-dideoxy- and its analogs to become active inhibitors, they must first be converted into their triphosphate form within the host cell. nih.govnih.gov This process of phosphorylation is carried out by host cellular kinases. The initial phosphorylation to the monophosphate form is often a critical and specific step for the drug's activity. nih.gov Subsequent phosphorylations convert the monophosphate to a diphosphate (B83284) and then to the active triphosphate derivative. This active form can then be recognized by viral polymerases and incorporated into the growing nucleic acid chain. The efficiency of this phosphorylation cascade can significantly influence the antiviral potency of the nucleoside analog. nih.gov

Modulation of Cellular Nucleotide Pools and Biosynthesis

The introduction of Uridine, 5-chloro-2',3'-dideoxy- analogs into a cell can also impact the cellular pools of natural nucleotides. By competing for the same activating kinases, these analogs can perturb the delicate balance of intracellular deoxynucleotide triphosphates (dNTPs). Viruses often reprogram host cell metabolism to increase the availability of nucleotides for their own replication. nih.gov The presence of nucleoside analogs can interfere with these viral strategies. For instance, some antiviral strategies involve combining polymerase inhibitors with modulators of pyrimidine (B1678525) metabolism to enhance the antiviral effect by depleting the natural nucleotide pools that the virus relies on. nih.gov

Preclinical Biological Evaluation of Uridine, 5 Chloro 2 ,3 Dideoxy Analogs

In Vitro Antiviral Efficacy Studies

Analogs of 5-chloro-2',3'-dideoxyuridine have been a focal point of antiviral research, demonstrating notable activity against globally significant viruses. The introduction of specific chemical groups, such as halogens and fluorine, at various positions on the nucleoside structure has been a key strategy in enhancing antiviral potency and selectivity.

A series of 2',3'-dideoxynucleoside analogs have been synthesized and evaluated for their ability to inhibit the replication of HIV-1. nih.gov Among these, 3'-fluoro-2',3'-dideoxy-5-chlorouridine (935U83) emerged as a particularly potent and selective agent against HIV-1. nih.govnih.gov In studies using phytohemagglutinin-stimulated normal human peripheral blood lymphocytes, 935U83 inhibited the growth of fresh clinical HIV-1 isolates with an average 50% inhibitory concentration (IC50) of 1.8 µM. nih.gov This compound's anabolic profile is similar to that of Zidovudine (AZT), with its triphosphate form acting as a potent inhibitor of HIV-1 reverse transcriptase. nih.gov

The introduction of a chlorine atom at the C-5 position of certain 2',3'-dideoxyuridine (B1630288) derivatives was found to significantly improve their anti-HIV selectivity, primarily by reducing their toxicity to host cells. nih.gov For instance, the 5-chlorouracil (B11105) derivatives of 3-fluoro-2,3-dideoxyribofuranose showed a marked improvement in selectivity compared to their non-chlorinated counterparts. nih.gov

| Compound | Average IC50 (µM) |

|---|---|

| 935U83 (3'-fluoro-2',3'-dideoxy-5-chlorouridine) | 1.8 |

| FLT (Alovudine) | 0.10 |

| AZT (Zidovudine) | 0.23 |

| ddI (Didanosine) | 0.49 |

| ddC (Zalcitabine) | 0.03 |

A significant advantage of some 5-chloro-2',3'-dideoxyuridine analogs is their effectiveness against HIV strains that have developed resistance to established antiretroviral drugs. nih.gov The compound 3'-fluoro-2',3'-dideoxy-5-chlorouridine (935U83) has demonstrated the ability to retain its activity against HIV strains resistant to AZT, didanosine (B1670492) (ddI), or zalcitabine (B1682364) (ddC). nih.gov Furthermore, attempts to generate viral resistance to 935U83 by passaging both AZT-sensitive and AZT-resistant HIV strains in the presence of high concentrations of the compound were unsuccessful, highlighting a high barrier to resistance development. nih.gov This suggests that such analogs may target the HIV reverse transcriptase enzyme in a manner distinct from other nucleoside inhibitors, circumventing common resistance mutations. nih.govlanl.gov

The antiviral activity of these nucleoside analogs extends to hepatitis viruses. Several 5-substituted 3'-fluoro (or chloro) 2',3'-dideoxynucleosides have been synthesized and tested in vitro against duck hepatitis B virus (DHBV), human hepatitis B virus (HBV), and hepatitis C virus (HCV). nih.gov

Among the tested compounds, some demonstrated moderate anti-HBV activity. nih.gov Notably, 1-(3-chloro-2,3-dideoxy-β-d-erythro-pentofuranosyl)-5-fluorouracil was found to provide inhibition of both HBV and HCV without significant cytotoxicity. nih.gov While some analogs showed weak inhibition of HCV, their activity highlights the potential for developing dual-action antiviral agents for patients co-infected with HBV and HCV, a common clinical scenario associated with increased liver disease severity. nih.gov

The antiviral investigation of 5-chloro-2',3'-dideoxyuridine analogs is not limited to HIV and hepatitis. Research indicates a broader spectrum of activity. For example, 4'-azido-5-chloro-2'-deoxyuridine (B12798005) has shown effectiveness against a range of viruses, including HIV and herpes simplex virus. ontosight.ai The mechanism for this broader activity is believed to involve the inhibition of viral DNA synthesis. ontosight.ai Additionally, compounds such as 5-(2-chloroethyl)-2'-deoxyuridine (B1202116) (CEDU) have been recognized for their potent activity against herpes simplex virus. psu.edunih.gov This suggests that modifications to the 5-chloro-2'-deoxyuridine (B16210) scaffold could lead to the development of agents effective against a variety of viral pathogens.

In Vitro Anticancer and Antineoplastic Activity

In addition to their antiviral properties, certain analogs of 5-chloro-2'-deoxyuridine exhibit significant anticancer and antineoplastic activity. These compounds are structurally similar to endogenous nucleosides and can interfere with the synthesis and function of nucleic acids, which are critical for the rapid proliferation of cancer cells. ontosight.aimedchemexpress.com

The primary mechanism underlying the anticancer effects of compounds like 5-chloro-2'-deoxyuridine (CldUrd) is the inhibition of thymidylate synthase (TS). nih.govnih.govmedchemexpress.com TS is a crucial enzyme responsible for the de novo synthesis of deoxythymidine-5'-monophosphate (dTMP), an essential precursor for DNA synthesis. nih.gov

Effects on Proliferating Cell Lines

The evaluation of 5-chloro-2',3'-dideoxyuridine and its analogs in proliferating cell lines is a cornerstone of its preclinical assessment. These compounds, as nucleoside analogs, are primarily investigated for their ability to interfere with DNA synthesis, a process essential for the growth of rapidly dividing cells, including cancer cells.

Research has shown that analogs are often more potent or possess more desirable properties than the parent compound. For example, the fluorinated analog, 5-Chloro-2',3'-dideoxy-3'-fluorouridine (also known as 935U83), has been evaluated for its anti-HIV activity. In phytohemagglutinin-stimulated normal human peripheral blood lymphocytes, this compound inhibited HIV-1 growth with an average 50% inhibitory concentration (IC50) of 1.8 µM. nih.govnih.gov Another related analog, 5-chloro-2'-deoxycytidine (5CldC), was studied in mouse embryonic fibroblasts (MEFs). Treatment with 0.3 mM of 5CldC for 72 hours resulted in approximately 60–70% cell viability compared to untreated controls, demonstrating a cytostatic or cytotoxic effect. acs.org

A significant strategy to enhance the efficacy of these nucleoside analogs is the "pronucleotide" approach. mdpi.com Nucleoside analogs must be phosphorylated intracellularly to their active triphosphate form. This process can be inefficient and limit a compound's activity. mdpi.com Pronucleotides are lipophilic-masked versions of the nucleoside monophosphate, designed to bypass the initial, often rate-limiting, phosphorylation step by facilitating passage across the cell membrane. imrpress.comnih.gov The cycloSal-pronucleotide strategy is one such approach, where the phosphate (B84403) group is cyclized with a salicyl alcohol derivative. mdpi.comimrpress.com Once inside the cell, chemical hydrolysis releases the nucleoside monophosphate, which is then further phosphorylated by cellular kinases to the active triphosphate. mdpi.com This active form can then inhibit viral or cellular polymerases. mdpi.com The antiviral activity of these pronucleotides has been demonstrated in various cell cultures, including human T-lymphocyte (CEM) cells. nih.gov

The cytotoxicity of a related compound, 5-chloro-2'-deoxyuridine (CldU), is understood to result from the inhibition of thymidylate synthase, leading to the incorporation and subsequent base excision repair of uracil (B121893) in DNA, which can trigger cell death pathways. nih.gov

Table 1: Effects of 5-chloro-2',3'-dideoxyuridine Analogs on Proliferating Cells

| Compound/Analog | Cell Line | Measurement | Result |

|---|---|---|---|

| 5-Chloro-2',3'-dideoxy-3'-fluorouridine | Human Peripheral Blood Lymphocytes (HIV-1 infected) | IC50 | 1.8 µM nih.govnih.gov |

| 5-chloro-2'-deoxycytidine | Mouse Embryonic Fibroblasts | Cell Viability (at 0.3 mM) | ~60-70% of control acs.org |

| 5-(2-chloroethyl)-2'-deoxyuridine (CEDU) | Primary Rabbit Kidney Cells (HSV-1 infected) | MIC | 0.15 µg/ml asm.org |

In Vivo Pharmacodynamic Investigations (Excluding Pharmacokinetics)

Tissue Distribution and Cellular Uptake Mechanisms (e.g., Blood-Brain Barrier Transport)

The ability of 5-chloro-2',3'-dideoxyuridine and its analogs to distribute to target tissues and enter cells is critical for in vivo activity. A significant hurdle for drugs targeting the central nervous system is the blood-brain barrier (BBB). Research on a series of 3′ and 5-substituted 2′,3′-dideoxyuridine derivatives, including the analog 5-chloro-2′,3′-dideoxy-3′-fluorouridine (FCdU), has been conducted in rats to study BBB penetration. researchgate.netresearchgate.net These studies utilized microdialysis probes implanted in the brain and concluded that the transport of these compounds to the brain is not primarily dependent on passive diffusion across a lipophilic barrier. researchgate.net This finding suggests the involvement of a specific transport mechanism, such as the thymidine (B127349) carrier, which is known to transport other nucleosides across the BBB. researchgate.net Other thymidine analogs, such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), are also known to cross the blood-brain barrier. nih.govpnas.org

Cellular uptake of these compounds is presumed to occur via nucleoside salvage pathways. acs.org The mutagenic effects of 5-chloro-2'-deoxycytidine (5CldC) in mouse embryonic fibroblasts, for instance, indicate that the compound successfully enters cells and is phosphorylated to its active triphosphate form before being incorporated into DNA. acs.org This implies the engagement of cellular uptake and metabolic activation pathways.

Target Engagement in Animal Models

Demonstrating that a drug interacts with its intended molecular target in a living organism is a key component of pharmacodynamic investigation. For nucleoside analogs like 5-chloro-2',3'-dideoxyuridine, the target is DNA synthesis, and engagement is often confirmed by observing a downstream biological effect, such as anti-tumor or antiviral activity in animal models.

A related analog, 5-(2-chloroethyl)-2'-deoxyuridine (CEDU), has shown significant target engagement in vivo. asm.orgnih.gov In hairless mice with cutaneous herpes simplex virus type 1 (HSV-1) infections, topical application of CEDU suppressed lesion development and associated mortality. asm.org Furthermore, in mice with systemic HSV-1 infection, CEDU achieved a significant reduction in mortality. asm.org Against HSV-1 encephalitis in mice, the compound also exerted a significant protective effect. asm.org These outcomes indicate that the drug reached its target tissue and effectively inhibited viral replication, confirming in vivo target engagement.

Another method to assess target engagement involves modulating the drug's metabolism. Co-administration of the thymidine analog 5-iodo-2'-deoxyuridine (IdUrd) with a thymidine phosphorylase inhibitor (TPI) in mice resulted in approximately two-fold higher blood levels of IdUrd compared to when it was administered alone. nih.gov This demonstrates that inhibiting the metabolic breakdown of the nucleoside analog can enhance its availability, potentially leading to greater target engagement and efficacy. nih.gov

Structure Activity Relationship Sar and Rational Design of Uridine, 5 Chloro 2 ,3 Dideoxy Derivatives

Influence of 5-Halogenation on Biological Activity and Selectivity

The introduction of a halogen atom at the 5-position of the uracil (B121893) ring has been a widely explored strategy to enhance the therapeutic potential of 2',3'-dideoxyuridine (B1630288) analogs. This modification can significantly impact the compound's antiviral activity, selectivity, and mechanism of action.

Research has shown that 5-halogenation can lead to potent and selective anti-HIV agents. For instance, the 5-chloro, 5-bromo, and 5-iodo derivatives of 3'-fluoro-2',3'-dideoxyuridine (FddUrd) all demonstrated inhibitory effects on HIV-1 replication. nih.gov Among these, 3'-fluoro-2',3'-dideoxy-5-chlorouridine (FddClUrd) was found to be markedly more selective in its anti-HIV-1 activity than its bromo and iodo counterparts. nih.gov In fact, the selectivity index of FddClUrd was comparable to that of the well-known anti-HIV drug, 3'-azido-2',3'-dideoxythymidine (AZT). nih.govnih.gov

The enhanced activity of these 5-halogenated analogs is linked to their interaction with cellular enzymes. Studies have revealed that 5-halogeno-FddUrd analogues exhibit a significantly higher affinity for thymidine (B127349) kinase compared to the non-halogenated FddUrd. nih.gov This increased affinity is a crucial step in the intracellular phosphorylation of the nucleoside analog to its active triphosphate form, which then inhibits the viral reverse transcriptase. The anti-HIV-1 activity of these compounds can be reversed by the addition of thymidine and 2'-deoxycytidine, further supporting their mechanism of action through competition with natural nucleosides. nih.gov

| Compound | Target | ED50 (µM) | Selectivity Index |

|---|---|---|---|

| 3'-fluoro-2',3'-dideoxy-5-chlorouridine (FddClUrd) | HIV-1 | ~0.2-0.4 | 1408 |

| 3'-fluoro-2',3'-dideoxy-5-bromouridine (FddBrUrd) | HIV-1 | ~0.2-0.4 | Lower than FddClUrd |

| 3'-fluoro-2',3'-dideoxy-5-iodouridine (FddIUrd) | HIV-1 | ~0.2-0.4 | Lower than FddClUrd |

| 3'-azido-2',3'-dideoxythymidine (AZT) | HIV-1 | Not Specified | 1603 |

Impact of 2' and 3' Sugar Modifications (e.g., Dideoxy, Fluoro, Azido)

Modifications to the sugar moiety, particularly at the 2' and 3' positions, are fundamental to the design of nucleoside reverse transcriptase inhibitors (NRTIs). The absence of a 3'-hydroxyl group in 2',3'-dideoxynucleosides is the hallmark of this class of drugs, as it leads to the termination of the growing viral DNA chain. ekb.eg

The introduction of a fluorine atom at the 2' or 3' position has been a successful strategy to improve the antiviral potency and selectivity of dideoxyuridine analogs. nih.gov For example, 3'-fluoro-2',3'-dideoxyuridine (FddUrd) itself is a potent and relatively non-toxic inhibitor of HIV-1. nih.gov Further combining this 3'-fluoro modification with 5-halogenation, as seen in 3'-fluoro-2',3'-dideoxy-5-chlorouridine, resulted in one of the most selective inhibitors of HIV-1 replication. nih.gov

However, not all sugar modifications lead to enhanced activity. The introduction of a 2'-fluorine in either the erythro or threo configuration did not consistently improve the anti-HIV-1 activity of the parent 2',3'-dideoxynucleosides. nih.gov For instance, 1-(2-Fluoro-2,3-dideoxy-beta-D-threo-pentofuranosyl)cytosine and 1-(2-fluoro-2,3-dideoxy-beta-D-erythropentofuranosyl)thymine were only marginally active. nih.gov In another study, 1-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)cytidine (2'-threo-FddC) was the most active among a series of newly synthesized 2'-fluoro-containing pyrimidine (B1678525) nucleosides against HIV, but it was still less active than AZT. nih.gov

The 3'-azido group, famously present in AZT, is another critical modification. The compound 3'-azido-2',3'-dideoxyuridine (B1200160) (AZddU or AZU) has been shown to be an active inhibitor of HIV-1 replication. ajol.infoacs.org Comparative pharmacokinetic studies in mice and monkeys revealed that AZddU has similar pharmacokinetic characteristics to AZT, suggesting its potential for clinical investigation. nih.govnih.gov

The synthesis of these modified nucleosides often involves complex chemical pathways. For instance, the synthesis of 2'-fluoroarabino-2',3'-dideoxy- and 2'-fluoro-2',3'-unsaturated 2',3'-dideoxy pyrimidine nucleoside analogues has been reported through radical deoxygenation of the 3'-OH or elimination reactions of anhydro derivatives. nih.gov The development of direct synthetic methods for compounds like 2',3'-dideoxy-2',3'-difluoro nucleosides remains a challenge. mdpi.comnih.gov

| Compound | Key Sugar Modification(s) | Noted Activity |

|---|---|---|

| 3'-fluoro-2',3'-dideoxyuridine (FddUrd) | 3'-Fluoro, 2',3'-Dideoxy | Potent and relatively non-toxic HIV-1 inhibitor. nih.gov |

| 3'-fluoro-2',3'-dideoxy-5-chlorouridine | 3'-Fluoro, 2',3'-Dideoxy | Highly selective HIV-1 inhibitor. nih.gov |

| 1-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)cytidine (2'-threo-FddC) | 2'-Fluoro, 2',3'-Dideoxy | Active against HIV, but less so than AZT. nih.gov |

| 3'-azido-2',3'-dideoxyuridine (AZddU) | 3'-Azido, 2',3'-Dideoxy | Active inhibitor of HIV-1 replication. ajol.info |

Stereochemical Considerations in Efficacy and Specificity

The stereochemistry of nucleoside analogs plays a pivotal role in their biological activity, including their efficacy and specificity as antiviral agents. For a long time, it was believed that only D-nucleosides, which possess the "natural" stereochemistry, could be biologically active. oup.com However, the discovery of potent antiviral activity in L-nucleoside analogs, the enantiomers (mirror images) of D-nucleosides, has been a significant breakthrough in antiviral chemotherapy. researchgate.netnih.gov

L-nucleosides are often not recognized by normal mammalian enzymes to the same extent as their D-counterparts, which can result in reduced host toxicity. ekb.eg However, they can be recognized by viral enzymes, leading to selective antiviral activity. ekb.eg For example, β-L-2',3'-Dideoxycytidine (β-L-ddC) and its 5-fluoro derivative (β-L-5-fluoro-2',3'-dideoxycytidine) have demonstrated potent activity against both HIV-1 and hepatitis B virus (HBV). nih.govresearchgate.net When compared to the D-isomer (β-D-ddC), the β-L-dideoxycytidine nucleosides showed similar anti-HIV-1 activity, significantly greater anti-HBV activity, and lower toxicity to various human cell lines. nih.gov

Interestingly, HIV-1 strains that are resistant to β-D-ddC have been found to be susceptible to the β-L-ddC analogs. nih.gov This suggests that the sugar configuration of a dideoxynucleoside analog can play a major role in the development and pattern of HIV-1 resistance. nih.govresearchgate.net

The mode of action of L-nucleosides is generally similar to that of D-nucleosides, involving intracellular phosphorylation to the active 5'-triphosphate form, which then interacts with the viral reverse transcriptase or DNA polymerase. asm.org Computational modeling studies have been employed to understand the binding of both D- and L-nucleoside inhibitors to the HIV-1 reverse transcriptase active site. asm.org These studies have shown that the binding energies of the triphosphates of D- and L-nucleoside pairs correlate with their reported antiviral activities. asm.org

| Compound | Stereochemistry | Key Findings |

|---|---|---|

| β-L-2',3'-Dideoxycytidine (β-L-ddC) | L-enantiomer | Potent anti-HIV-1 and anti-HBV activity; lower toxicity than β-D-ddC. nih.gov |

| β-L-5-fluoro-2',3'-dideoxycytidine | L-enantiomer | Potent anti-HIV-1 and anti-HBV activity. nih.gov |

| β-D-2',3'-Dideoxycytidine (β-D-ddC) | D-enantiomer | Active against HIV-1, but can lead to resistant strains that are susceptible to β-L-ddC analogs. nih.gov |

Prodrug Moiety Design for Enhanced Intracellular Activation

A significant hurdle in the development of nucleoside analog therapies is their inefficient conversion to the active triphosphate form within the cell. The first phosphorylation step, catalyzed by a nucleoside kinase, is often the rate-limiting step. acs.org To overcome this, various prodrug strategies have been developed to deliver the nucleoside monophosphate directly into the cell, bypassing the need for the initial phosphorylation. acs.org

The ProTide (pronucleotide) approach is one of the most successful strategies. nih.gov ProTides are nucleoside monophosphates where the phosphate (B84403) group is masked with an amino acid ester and an aryloxy group. nih.gov This modification renders the molecule more lipophilic, allowing it to cross the cell membrane. nih.gov Once inside the cell, the masking groups are cleaved by cellular enzymes, releasing the nucleoside monophosphate, which can then be further phosphorylated to the active triphosphate. nih.gov

The choice of the amino acid and the aryl group in the ProTide moiety is critical for its efficacy. Extensive structure-activity relationship studies have been conducted on phosphoramidate (B1195095) derivatives of stavudine (B1682478) (d4T), a thymidine analog structurally related to dideoxyuridine. nih.gov These studies revealed that L-alanine is often the most effective amino acid for enhancing antiviral activity. nih.gov

Another prodrug approach is the cycloSal-pronucleotide strategy. nih.govnih.gov In this design, the phosphate group is masked within a cyclic saligenyl phosphotriester. nih.gov This strategy has been applied to d4U and ddU, which are inactive as nucleosides but whose triphosphates can effectively block HIV reverse transcriptase. acs.org

The design of prodrugs can also incorporate other functionalities. For example, 5'-O-myristoyl analogue derivatives of 3′-fluoro-2′,3′-dideoxythymidine (FLT) have been designed as potential bifunctional prodrugs. tandfonline.com These lipid-based prodrugs can enhance cellular uptake and may have additional biological activities. tandfonline.com

| Prodrug Strategy | Key Features | Example Application |

|---|---|---|

| Phosphoramidate (ProTide) | Phosphate masked with an amino acid ester and an aryloxy group. | Derivatives of d4T and other nucleoside analogs. nih.gov |

| cycloSal-pronucleotide | Phosphate masked within a cyclic saligenyl phosphotriester. | Prodrugs of d4U and ddU. acs.org |

| 5'-O-Lipid Esters | Esterification of the 5'-hydroxyl group with a fatty acid. | 5'-O-myristoyl derivatives of FLT. tandfonline.com |

Computational Approaches in Nucleoside Analog Design

Computational modeling has become an indispensable tool in the rational design of nucleoside analogs, including derivatives of "Uridine, 5-chloro-2',3'-dideoxy-". These methods provide valuable insights into the structure-activity relationships, binding modes, and potential efficacy of new compounds before their synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in understanding the key molecular features that govern the activity of nucleoside reverse transcriptase inhibitors (NRTIs). nih.gov For NRTIs like dideoxynucleoside analogs, QSAR analyses have highlighted the significant role of electronic factors in their inhibitory activity. nih.gov

Molecular docking is another powerful computational technique used to predict the binding orientation and affinity of a ligand (the nucleoside analog) to its target protein, such as HIV reverse transcriptase. asm.org By docking various analogs into the active site of the enzyme, researchers can assess how different modifications, such as halogenation or changes in stereochemistry, affect the binding interactions. asm.org For instance, molecular modeling has been used to study the binding of both D- and L-nucleoside inhibitors to the HIV-1 RT, providing a molecular basis for their observed activities. asm.org

Molecular dynamics (MD) simulations can provide a more dynamic picture of the interactions between a nucleoside analog and its target. mdpi.com These simulations can reveal how the flexibility of both the ligand and the protein influences the binding process and can help in understanding the structural basis for drug resistance. mdpi.com

Computational methods are also employed to study the fundamental properties of nucleoside analogs that can influence their biological activity. For example, computational studies have been used to analyze the conformational preferences of nucleoside analogs and the stability of the glycosidic bond. tandfonline.comacs.org Understanding these properties is crucial for designing molecules with improved stability and bioavailability.

Advanced Research and Future Trajectories for Uridine, 5 Chloro 2 ,3 Dideoxy Analogs

Emerging Research Applications Beyond Antivirals/Anticancer Agents

While the primary focus for many nucleoside analogs, including 5-ClddU, has been their potential to interfere with viral replication and cancer cell proliferation, emerging research is beginning to explore their utility in other therapeutic areas. ontosight.ai These compounds function by being incorporated into DNA or RNA, thereby disrupting normal cellular processes. ontosight.ai This mechanism of action opens up possibilities for their use in a variety of research settings to study cell proliferation and develop new therapeutic agents. ontosight.ai

One area of interest is in the study of DNA damage and repair mechanisms. For instance, 5-Chloro-2'-deoxyuridine (B16210) (CldU), a related compound, is used to study the potential of hypochlorous acid to damage DNA and its precursors. medchemexpress.comcaymanchem.com It can be incorporated into newly synthesized DNA and detected immunologically, allowing researchers to label and track distinct cell populations. caymanchem.compnas.org This has applications in understanding cellular responses to DNA damage and in fields like neurogenesis research. ashpublications.orgnih.gov

Furthermore, the potential for these analogs to be used as tools in chemical biology is expanding. For example, the development of "drugtamers," where aptamers are constructed entirely from therapeutic nucleoside analogs, presents a novel approach for targeted therapy. acs.org This strategy could potentially be adapted for 5-chloro-2',3'-dideoxyuridine analogs to create highly specific therapeutic agents.

Synergistic Interactions with Other Therapeutic Modalities

The efficacy of nucleoside analogs can often be enhanced when used in combination with other therapeutic agents. This synergistic approach can lead to improved treatment outcomes and potentially lower the required doses, thereby reducing toxicity.

A notable example is the combination of nucleoside analogs with trimethoprim (B1683648). Studies have shown that the antiviral drug azidothymidine and the anticancer drug 5-fluoro-2'-deoxyuridine (B1346552) exhibit strong synergistic effects against bacteria when combined with trimethoprim and uridine (B1682114). slu.seresearchgate.net This suggests that exploring similar combinations with 5-chloro-2',3'-dideoxyuridine analogs could open up new avenues for antibacterial therapies.

In the context of cancer therapy, the combination of nucleoside analogs with radiotherapy is an area of active investigation. nih.gov Nucleoside analogs can sensitize cancer cells to radiation, making the treatment more effective. Additionally, combining G-quadruplex stabilizers with agents like melphalan (B128) has shown significant synergy in multiple myeloma models, suggesting that pairing 5-chloro-2',3'-dideoxyuridine analogs with DNA-damaging agents could be a promising strategy. ashpublications.org

Development of Advanced Preclinical Models

The development of more sophisticated preclinical models is crucial for accurately predicting the efficacy and potential toxicity of new drug candidates, including analogs of Uridine, 5-chloro-2',3'-dideoxy-.

In Vitro Models: Cell culture systems remain a fundamental tool. For instance, human peripheral blood mononuclear (PBM) cells are used to assess the anti-HIV activity of purine (B94841) nucleoside analogs. d-nb.info The development of three-dimensional (3D) cell cultures and organoid models can provide a more physiologically relevant environment for testing than traditional 2D cultures.

Animal Models: Animal models are indispensable for studying the in vivo behavior of drug candidates. For example, rabbit models have been used to study the neurotoxicity of nucleoside analogs like zalcitabine (B1682364). medlink.com Mouse models are also extensively used to evaluate the efficacy and pharmacokinetics of new compounds. nih.gov The development of humanized mouse models, which have a reconstituted human immune system, offers a more accurate platform for testing therapies against human-specific pathogens like HIV.

Computational Models: In silico methods, such as quantitative structure-activity relationship (QSAR) modeling, are increasingly used to predict the biological activity and toxicity of new compounds based on their chemical structure. d-nb.info These computational approaches can help to prioritize candidates for further preclinical testing, saving time and resources.

| Model Type | Application Example | Reference |

| In Vitro | Assessing anti-HIV activity in human PBM cells | d-nb.info |

| Animal | Studying neurotoxicity in rabbits | medlink.com |

| Animal | Evaluating pharmacokinetics in mice and monkeys | nih.gov |

| Computational | Predicting anti-HIV activity using QSAR | d-nb.info |

Innovations in Delivery Systems for Nucleoside Analogs

A significant challenge in the therapeutic application of nucleoside analogs is their delivery to the target site. Innovations in drug delivery systems are aimed at improving bioavailability, reducing off-target effects, and overcoming drug resistance.

Prodrugs: The prodrug approach involves modifying the nucleoside analog to enhance its absorption and cellular uptake. rsc.org The ProTide technology, for example, masks the negative charge of the monophosphate form of the drug, allowing it to permeate cell membranes more easily. mdpi.com This strategy has been shown to protect the phosphate (B84403) group from metabolic degradation and increase intracellular delivery of the active drug. nih.gov

Lipid Conjugation: Attaching lipid molecules to nucleoside analogs can improve their pharmacokinetic properties. nih.gov This strategy can increase lipophilicity, enhance bioavailability, and potentially improve penetration of the blood-brain barrier. nih.gov

Nanoparticles: Encapsulating nucleoside analogs within nanoparticles, such as dendrimers, offers another promising delivery strategy. researchgate.net Nanoparticles can protect the drug from degradation, control its release, and potentially target it to specific cells or tissues.

Chemical Delivery Systems: The redox chemical delivery system is a unique prodrug approach designed to target drugs to the brain. researchgate.net This could be particularly relevant for treating central nervous system infections or tumors.

| Delivery System | Mechanism | Advantage | Reference |

| Prodrugs (e.g., ProTide) | Masks charge for better cell penetration | Bypasses resistance mechanisms, increases intracellular concentration | mdpi.comnih.gov |

| Lipid Conjugation | Increases lipophilicity | Improved bioavailability and blood-brain barrier penetration | nih.gov |

| Nanoparticles (e.g., Dendrimers) | Encapsulates drug for protection and controlled release | Reduced side effects, potential for targeted delivery | researchgate.net |

| Chemical Delivery Systems | Redox-based brain targeting | Central nervous system delivery | researchgate.net |

Persistent Research Challenges and Unexplored Avenues

Despite significant progress, several challenges and unexplored areas remain in the research of Uridine, 5-chloro-2',3'-dideoxy- analogs and other nucleoside derivatives.

Drug Resistance: The emergence of drug-resistant viral strains and cancer cells is a major obstacle. nih.gov Developing analogs that are effective against resistant strains or that can prevent the emergence of resistance is a critical area of research. nih.gov

Toxicity: Many nucleoside analogs exhibit dose-limiting toxicities, often due to their effects on mitochondrial DNA synthesis. natap.org A key challenge is to design new analogs with a better safety profile. nih.gov

Targeting Specificity: Improving the selective delivery of nucleoside analogs to target cells while minimizing exposure to healthy tissues is an ongoing challenge. rsc.org

Unexplored Pathogens: The potential of nucleoside analogs against neglected tropical diseases, such as Chagas disease and leishmaniasis, is an area that warrants further investigation. mdpi.com

Combination Therapies: Systematically exploring synergistic combinations of 5-chloro-2',3'-dideoxyuridine analogs with other drugs, including those with different mechanisms of action, could unlock new therapeutic possibilities.

Future research will likely focus on addressing these challenges through the rational design of new analogs, the development of advanced delivery systems, and the exploration of novel therapeutic applications.

Q & A

Q. Q. How can researchers integrate in silico predictions with experimental data to optimize the compound’s therapeutic index?

- Methodological Answer : Combine molecular dynamics simulations (e.g., binding free energy calculations) with in vitro cytotoxicity and efficacy data. Use machine learning (e.g., random forest regression) to model the therapeutic window. Validate top candidates in ex vivo models (e.g., human peripheral blood mononuclear cells) before progressing to animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.